molecular formula C6H9ClN2OS B1418355 2-Chloro-N-(4,5-dihydro-1,3-thiazol-2-YL)propanamide CAS No. 438479-68-6

2-Chloro-N-(4,5-dihydro-1,3-thiazol-2-YL)propanamide

Cat. No. B1418355
M. Wt: 192.67 g/mol
InChI Key: BBJWWVOKRBBWHW-UHFFFAOYSA-N
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Description

2-Chloro-N-(4,5-dihydro-1,3-thiazol-2-YL)propanamide is a heterocyclic organic compound . It belongs to the class of thiazoles, which are important heterocyclics exhibiting a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .


Synthesis Analysis

The synthesis of thiazole derivatives often involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The reaction involves the initial formation of thiohydrazonate, which undergoes intermolecular cyclization directly to yield intermediate or via 1,3-dipolar cycloaddition of nitrilimine .


Molecular Structure Analysis

The molecular structure of 2-Chloro-N-(4,5-dihydro-1,3-thiazol-2-YL)propanamide can be analyzed using various spectroscopic techniques. For instance, 1H-NMR and 13C-NMR can provide information about the hydrogen and carbon atoms in the molecule . Infrared (IR) spectroscopy can provide information about the functional groups present in the molecule .


Chemical Reactions Analysis

The chemical reactions of 2-Chloro-N-(4,5-dihydro-1,3-thiazol-2-YL)propanamide can be analyzed based on its reactivity with other compounds. For instance, the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamidein ethanol and triethylamine yielded 2-(4-(1-(2-(4-(2-Arylhydrazono)-5-s-4,5-dihydrothiazol-2-yl)hydrazono)-ethyl)phenyl)isoindoline-1,3-dione .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Chloro-N-(4,5-dihydro-1,3-thiazol-2-YL)propanamide can be determined using various analytical techniques. For instance, its molecular weight is 192.666460 g/mol . Its density is 1.48g/cm³ . The compound is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents .

Scientific Research Applications

Antimicrobial and Cytotoxic Activities

  • Novel derivatives of 2-Chloro-N-(4,5-dihydro-1,3-thiazol-2-YL)propanamide have been synthesized and evaluated for their antimicrobial activity. Certain compounds showed significant antibacterial and anticandidal effects. Additionally, these derivatives exhibited cytotoxic activity against various human leukemia and mouse embryonic fibroblast cells (Dawbaa et al., 2021).

Psychotropic and Anti-inflammatory Activity

  • A series of N-[(benzo)thiazol-2-yl] derivatives showed psychotropic in vivo, anti-inflammatory in vivo, and cytotoxicity in vitro screening. These compounds demonstrated marked sedative action, high anti-inflammatory activity, selective cytotoxic effects, and antimicrobial action (Zablotskaya et al., 2013).

Antifungal and Antibacterial Activity

  • 2-Chloro-N-(4,5-dihydro-1,3-thiazol-2-YL)propanamide derivatives have been studied for their antifungal and antibacterial effects. Molecular docking studies indicated potential interactions with different proteins, suggesting a mechanism for their biological activity (Viji et al., 2020).

Herbicidal Activity

  • Certain derivatives of 2-Chloro-N-(4,5-dihydro-1,3-thiazol-2-YL)propanamide have been synthesized and tested for herbicidal activity. These compounds were found to be effective in controlling unwanted plant growth, demonstrating the compound's potential in agricultural applications (Liu et al., 2007).

Antinociceptive Activity

  • Derivatives of 2-Chloro-N-(4,5-dihydro-1,3-thiazol-2-YL)propanamide were synthesized and tested for antinociceptive activity, showing significant effectiveness in various pain models. This indicates their potential use in pain management (Önkol et al., 2004).

Molecular Docking and Structural Analysis

  • The compound and its derivatives have been extensively characterized using spectroscopic and quantum chemical methods. Molecular docking studies provided insights into their potential interactions with biological targets, indicating their relevance in drug design and pharmaceutical research (Shanmugapriya et al., 2022).

properties

IUPAC Name

2-chloro-N-(4,5-dihydro-1,3-thiazol-2-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClN2OS/c1-4(7)5(10)9-6-8-2-3-11-6/h4H,2-3H2,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBJWWVOKRBBWHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=NCCS1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00656748
Record name 2-Chloro-N-(4,5-dihydro-1,3-thiazol-2-yl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00656748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-N-(4,5-dihydro-1,3-thiazol-2-YL)propanamide

CAS RN

438479-68-6
Record name 2-Chloro-N-(4,5-dihydro-1,3-thiazol-2-yl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00656748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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